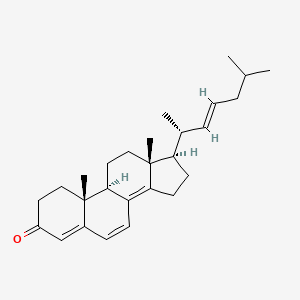

cholesta-5,7,8(14),22E-tetraen-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126149-90-4 |

|---|---|

Molecular Formula |

C27H38O |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

(9R,10R,13R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H38O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,17-19,23,25H,7,11-16H2,1-5H3/b8-6+/t19-,23-,25+,26+,27-/m1/s1 |

InChI Key |

AJRNPFZYKICTEM-AQAVSRJYSA-N |

Isomeric SMILES |

C[C@H](/C=C/CC(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |

Canonical SMILES |

CC(C)CC=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Isolation from Fungal Species

Fungi are prolific producers of a diverse array of secondary metabolites, including a wide range of steroids. While the specific compound cholesta-5,7,8(14),22E-tetraen-3-one is not reported, extensive research has led to the isolation of its close analogue, ergosta-4,6,8(14),22-tetraen-3-one, and other related compounds from various fungal taxa.

Fungi belonging to the phylum Ascomycota have been a significant source of novel steroidal compounds.

Daldinia concentrica : From the fruit bodies of Daldinia concentrica, a member of the Xylariaceae family, the compound (22E)-cholesta-4,6,8(14),22-tetraen-3-one has been isolated. This compound was identified alongside several other known and novel metabolites. The isolation process typically involves the extraction of the fungal material with an organic solvent such as ethyl acetate (B1210297), followed by chromatographic separation techniques to purify the individual constituents.

Xylaria sp. cfcc 87468 : Research into the chemical constituents of Xylaria sp. cfcc 87468 has also led to the identification of (22E)-cholesta-4,6,8(14),22-tetraen-3-one. The ethyl acetate extract of the fungal culture was subjected to various chromatographic methods to yield the pure compound.

The Basidiomycota phylum, which includes many well-known mushrooms, is another rich source of steroidal metabolites.

Polyporus umbellatus : The sclerotia of this medicinal mushroom are known to produce ergosta-4,6,8(14),22-tetraen-3-one, a compound sometimes referred to as ergone. Studies have detailed its isolation and have explored its biological activities.

Cordyceps sinensis mycelia : The mycelia of the highly valued fungus Cordyceps sinensis have been found to contain ergosta-4,6,8(14),22-tetraen-3-one. This compound is one of the many bioactive molecules isolated from this species.

Annulohypoxylon squamulosum : Chemical investigations of this fungus have resulted in the isolation of ergosta-4,6,8(14),22-tetraen-3-one.

Tuber indicum : The Chinese truffle, Tuber indicum, has been reported to produce (22E, 24R)-ergosta-4, 6, 8(14), 22-tetraen-3-one.

Endophytic fungi, which reside within the tissues of living plants, are a promising source of novel natural products.

Colletotrichum sp. YMF432 : An endophytic fungus, Colletotrichum sp. YMF432, isolated from Huperzia serrata, was found to produce ergosta-4,6,8(14),22-tetraen-3-one. The fermentation solids of the fungal culture were extracted and purified to yield this and other compounds.

Aspergillus oryzae : While a prolific producer of a wide range of secondary metabolites, specific isolation of this compound or its common analogues from Aspergillus oryzae is not prominently reported in the available literature. This fungus is well-known for its role in fermentation and its complex metabolic pathways that produce various organic acids, enzymes, and other bioactive molecules.

Saccharomyces cerevisiae, or baker's yeast, is a model organism for studying eukaryotic cell biology, including sterol biosynthesis. The primary sterol produced by yeast is ergosterol (B1671047). While its metabolic pathways are well-characterized, the production of this compound is not a known feature of its natural metabolism. Genetic modifications can alter the sterol profile, but this specific compound is not a reported natural metabolite.

Aspergillus niger is an industrially important fungus known for producing a variety of enzymes and secondary metabolites. Its sterol biosynthesis pathways primarily lead to the production of ergosterol and its precursors. There are no significant reports of the isolation of this compound from this species.

Isolation from Marine Organisms

The marine environment is a vast and largely untapped resource for novel chemical entities. However, searches for this compound in marine organisms have not yielded specific reports of its isolation. Marine sponges, algae, and fungi are known to produce a plethora of unique sterols, some with unusual side chains and modified ring systems, but the specific compound has not been identified from these sources to date. Research on marine-derived fungi has revealed a variety of polyoxygenated sterols and ergosterol derivatives, but not the specific tetraenone of interest.

Table 1: Occurrence of Structurally Related Compounds in Fungal Species

| Fungal Species | Division | Compound Name |

|---|---|---|

| Daldinia concentrica | Ascomycota | (22E)-cholesta-4,6,8(14),22-tetraen-3-one |

| Xylaria sp. cfcc 87468 | Ascomycota | (22E)-cholesta-4,6,8(14),22-tetraen-3-one |

| Polyporus umbellatus | Basidiomycota | ergosta-4,6,8(14),22-tetraen-3-one |

| Cordyceps sinensis mycelia | Ascomycota | ergosta-4,6,8(14),22-tetraen-3-one |

| Annulohypoxylon squamulosum | Ascomycota | ergosta-4,6,8(14),22-tetraen-3-one |

| Tuber indicum | Ascomycota | (22E, 24R)-ergosta-4, 6, 8(14), 22-tetraen-3-one |

| Colletotrichum sp. YMF432 | Ascomycota | ergosta-4,6,8(14),22-tetraen-3-one |

Mammalian Metabolites

The detection of specific steroids in mammalian metabolic waste can provide insights into endogenous metabolic pathways and the biotransformation of dietary compounds.

This compound has been identified as a metabolite found in the feces of the house mouse, Mus musculus. This finding is documented in the ChEBI (Chemical Entities of Biological Interest) database. The presence of this compound in fecal matter suggests it may be a product of cholesterol metabolism, either by the mouse itself or by its gut microbiota.

Data Tables

Table 1: Natural Occurrence of this compound and Related Steroids

| Biological Source | Compound(s) Identified | Reference(s) |

| Dysidea herbacea | 3-oxo-4,6,8(14)-triunsaturated steroids | jst.go.jpnih.gov |

| Dictyonella incisa | (22E)-cholesta-4,6,8(14),22-tetraen-3-one | researchgate.net |

| Mus musculus feces | This compound |

Table 2: Predominant Sterols in Other Biological Systems Discussed

| Biological System | Predominant Sterol(s) | Reference(s) |

| Lamellodysidea herbacea | Polyhydroxysteroids | jst.go.jp |

| Biemna sp. | Biemnasterol | nih.gov |

| Dendronephthya gigantea | Dendronesterones A, B, and C | nih.gov |

| Muntingia calabura | β-sitosterol, Stigmasterol (B192456) | jpbs.in |

| Arabidopsis thaliana | Sitosterol, Campesterol, Stigmasterol | mdpi.comnih.gov |

| Dunaliella tertiolecta | Ergosterol, 7-dehydroporiferasterol | nih.govresearchgate.net |

| Cyanidium caldarium | Varied sterol profile | nih.govharvard.edunih.gov |

Biosynthetic Pathways and Precursor Relationships

General Sterol Biosynthesis Framework

The biosynthesis of all sterols in eukaryotes begins with the highly conserved mevalonate (B85504) pathway. oup.combyjus.com This intricate series of enzymatic reactions commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. byjus.com A third acetyl-CoA unit is then added, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.com The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a critical rate-limiting step in this pathway. byjus.com

Following its formation, mevalonate is converted through phosphorylation and decarboxylation steps into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). byjus.com These units are sequentially condensed to form geranyl pyrophosphate (C10) and then farnesyl pyrophosphate (FPP, C15). The head-to-head condensation of two FPP molecules yields squalene (B77637) (C30), a linear hydrocarbon that is the direct precursor to all sterols. byjus.comnih.gov

The final major stage in this general framework is the cyclization of squalene. Squalene first undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by oxidosqualene cyclase enzymes into the first tetracyclic sterol structure. In fungi and animals, this product is lanosterol (B1674476), while in plants, it is cycloartenol. byjus.com Lanosterol then enters a post-cyclization phase involving numerous modifications, including demethylations, isomerizations, and desaturations, to yield the final functional sterols. byjus.com

Proposed Biosynthetic Routes to Cholesta-5,7,8(14),22E-tetraen-3-one

The specific biosynthetic pathway leading to this compound has not been fully elucidated. However, its chemical structure provides significant clues, allowing for the formulation of a proposed route based on known enzymatic reactions from the well-studied cholesterol and ergosterol (B1671047) pathways. The molecule's cholesta- frame, combined with its unique pattern of desaturation, points to a derivative of common sterol intermediates.

Connections to Cholesterol and Ergosterol Biosynthesis Pathways

The formation of this compound is deeply connected to the biosynthetic pathways of both cholesterol and ergosterol. The shared precursor for all these pathways is lanosterol. byjus.com The conversion of lanosterol to cholesterol in animals and ergosterol in fungi involves a series of similar enzymatic steps, including the removal of methyl groups and the introduction and reduction of double bonds. researchgate.netmdpi.com

The presence of double bonds at positions C-5 and C-7 is a hallmark of the cholesterol pathway, with 7-dehydrocholesterol (B119134) (cholesta-5,7-dien-3β-ol) being the immediate precursor to cholesterol. wikipedia.org Conversely, the double bond at C-22 is characteristic of the ergosterol pathway, where a C-22 desaturase acts on ergosta-5,7-dien-3β-ol to produce ergosterol. researchgate.netmdpi.com The Δ8(14) double bond is particularly significant, as it represents a key intermediate stage prior to the final arrangement of double bonds in the B-ring of the sterol nucleus. researchgate.netcapes.gov.br The existence of these features within a single molecule suggests a hybrid or aberrant pathway that utilizes enzymes from both canonical routes or results from the incomplete processing of a common intermediate.

Enzymatic Transformations Potentially Involved

The unique structure of this compound, particularly its four double bonds and the ketone group at C-3, can be attributed to the action of several specific classes of enzymes.

The presence of the Δ8(14) double bond is a strong indicator of the involvement of Delta(14)-sterol reductase. In the canonical cholesterol and ergosterol pathways, the 14α-methyl group of lanosterol is removed, leaving a Δ14 double bond. This double bond is then reduced by Delta(14)-sterol reductase (encoded by the TM7SF2 gene in humans and ERG24 in yeast) to a saturated bond. researchgate.netnih.govnih.gov If this enzyme's activity is inhibited or bypassed, sterol intermediates can retain a double bond in this region, which can then isomerize to the Δ8(14) position. Therefore, the formation of this compound likely occurs when a sterol precursor is not acted upon by Delta(14)-sterol reductase, leading to the persistence of this double bond. nih.govmdpi.com

The generation of the conjugated double bond system and the side-chain double bond is the work of sterol desaturases. These enzymes introduce double bonds at specific positions on the sterol molecule. wikipedia.orgnih.gov

C-5 and C-7 Desaturases: The formation of the Δ5 and Δ7 double bonds is a critical step in the synthesis of both cholesterol and ergosterol. mdpi.comwikipedia.org A C-5 desaturase introduces the double bond at the C-5 position, and a C-7 desaturase (often acting on a precursor to introduce the Δ7 bond which is then isomerized) contributes to the final arrangement. The conjugated Δ5,7 diene system is a common feature in many sterol intermediates.

C-22 Desaturase: The introduction of the double bond at the C-22 position of the side chain is catalyzed by a C-22 desaturase (CYP710 or ERG5). researchgate.netnih.gov This step is prominent in the ergosterol pathway in fungi and in the synthesis of certain phytosterols (B1254722) like stigmasterol (B192456) in plants. mdpi.comnih.gov Its action on a cholesta-dienol intermediate would be necessary to produce the tetraene structure.

Finally, the 3-oxo group indicates the oxidation of the typical 3β-hydroxyl group. This transformation is carried out by a 3β-hydroxysteroid dehydrogenase, an enzyme that is active in various stages of steroid metabolism.

The C-14 demethylation of lanosterol is a crucial, multi-step process catalyzed by a cytochrome P450 enzyme, CYP51 (also known as lanosterol 14α-demethylase). nih.govwikipedia.org This process involves three successive oxidations of the 14α-methyl group, converting it first to an alcohol, then to an aldehyde, and finally leading to its removal as formic acid. wikipedia.orgresearchgate.net This enzymatic removal results in the formation of a Δ14(15) double bond. nih.gov This double bond is the substrate for the aforementioned Delta(14)-sterol reductase. The entire process is fundamental for transforming the initial lanosterol structure into subsequent intermediates on the path to cholesterol and ergosterol. nih.gov The formation of the Δ8(14) bond in the target molecule is a direct consequence of the events following this demethylation step.

C-4 Demethylation Complex

The C-4 demethylation complex is a crucial multi-enzyme system in the biosynthesis of cholesterol and other sterols. nih.gov This complex is responsible for the removal of two methyl groups at the C-4 position of sterol precursors, a critical step for the maturation of functional sterols. researchgate.net The process involves a series of sequential enzymatic reactions. researchgate.netnih.gov

The key enzymes in this complex and their functions are outlined in the table below:

| Enzyme | Function |

| Sterol-C4-methyl oxidase | Catalyzes the oxidation of the 4α-methyl group to a carboxyl group. mdpi.com |

| 3β-hydroxysteroid dehydrogenase/decarboxylase | Converts the 3β-hydroxyl group to a 3-keto group and subsequently removes the carboxyl group as CO2. mdpi.com |

| 3-ketosteroid reductase | Reduces the 3-keto group back to a 3β-hydroxyl group, yielding the demethylated sterol. nih.gov |

This entire process occurs twice to remove both methyl groups from the sterol precursor. nih.gov The formation of a stable 3-keto sterol intermediate is a key feature of this demethylation process. nih.gov The regulation of this complex is vital, with the initial enzyme, sterol-C4-methyl oxidase (SC4MOL), being a key point of control. researchgate.net

Isomerization Events (e.g., C-8 Sterol Isomerase Erg2)

Isomerization reactions are fundamental in rearranging the double bond positions within the sterol ring structure during biosynthesis. A key enzyme in this process, particularly in the ergosterol pathway in fungi, is the C-8 sterol isomerase, encoded by the ERG2 gene. uniprot.org This enzyme catalyzes the conversion of fecosterol (B45770) to episterol (B45613) by shifting the double bond from the C-8 position to the C-7 position in the B ring of the sterol. uniprot.org

While Erg2 is primarily associated with ergosterol synthesis, the isomerization of the C-8 double bond is a critical step in the broader context of sterol biosynthesis, including the pathways leading to cholesterol. jefferson.edu The human homolog of Erg2, the Δ8-Δ7 sterol isomerase, performs a similar function. jefferson.edu The activity of these isomerases is essential for producing the correct sterol intermediates for subsequent enzymatic modifications.

Identification of Putative Biological Precursors and Intermediates

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on structural similarities and known metabolic transformations of related sterols, several compounds can be considered putative precursors or intermediates.

Related Tetraenols and Trienols

Ergosta-4,6,8(14),22-tetraen-3-one analogs:

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a known fungal metabolite derived from ergosterol. researchgate.net It has been isolated from various fungi, including Polyporus umbellatus. researchgate.net While this compound belongs to the ergostane (B1235598) class (characterized by a 28-carbon skeleton), its tetraenone structure bears a resemblance to this compound. The metabolic pathways that lead to the formation of such complex double bond arrangements in fungal sterols could potentially offer insights into the biosynthesis of the cholestane (B1235564) equivalent.

Cholesta-5,7,9(11)-trien-3-ol:

Cholesta-5,7,9(11)-trien-3-ol is a fluorescent sterol that is not a direct enzymatic product of the main cholesterol biosynthetic pathway. nih.gov Instead, its formation is primarily linked to the non-enzymatic, radical-mediated oxidation of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol. nih.gov The accumulation of 7-DHC, often due to genetic disorders affecting the enzyme 7-dehydrocholesterol reductase, can lead to increased production of this trienol through oxidative stress. Studies have shown that the incubation of 7-dehydrocholesterol with liver microsomes can lead to the formation of cholesta-5,7,9(11)-trien-3-ol. acs.org Although it is not on the direct pathway to cholesterol, its existence highlights the potential for alternative metabolic routes and rearrangements of diene and triene systems in sterols. nih.gov

Steroidal Ketone Precursors

The biosynthesis of many sterols from lanosterol involves the formation of 3-keto sterol intermediates. nih.gov As detailed in the C-4 demethylation process, the transient oxidation of the 3β-hydroxyl group to a 3-keto group is a necessary step for decarboxylation. mdpi.com Therefore, it is plausible that a steroidal ketone is a direct precursor to this compound.

The general pathway of cholesterol synthesis involves several steroidal triterpenes that undergo a series of demethylations, dehydrogenations, and isomerizations. nih.gov The conversion of lanosterol to cholesterol involves more than 20 structurally similar steroidal triterpene molecules and over 11 complex enzyme reactions. nih.gov Within this complex network of reactions, various steroidal ketones are formed and subsequently modified. The specific ketone precursor that undergoes desaturation to form the conjugated tetraene system of this compound has not been definitively identified.

Chemical Synthesis and Analog Generation

Synthetic Strategies for Polyunsaturated Cholestanoids

The synthesis of polyunsaturated cholestanoids is a significant challenge due to the potential for multiple reactive sites. Strategies often commence with simpler, more saturated steroid precursors or readily available natural sterols that already contain some of the desired structural features. A common approach involves the late-stage introduction of double bonds to minimize the protection and deprotection steps and to avoid unwanted side reactions on the sensitive polyene system.

Another effective strategy employs naturally occurring and commercially available polyunsaturated sterols as starting materials. researchgate.net This approach, analogous to the use of polyunsaturated fatty acids in other areas of natural product synthesis, leverages the existing stereochemistry and unsaturation of precursors to develop more efficient and shorter synthetic routes. researchgate.net The inherent reactivity of the polyunsaturated system necessitates the use of mild and highly regioselective reactions to achieve the desired transformations without compromising the integrity of the molecule.

Regioselective and Stereoselective Construction of Key Steroidal Ring Systems

The fundamental architecture of a steroid is its cyclopentanoperhydrophenanthrene skeleton, composed of four fused rings (A, B, C, and D). ijraset.combritannica.com The construction of this tetracyclic system with the correct relative stereochemistry at multiple chiral centers is a cornerstone of steroid synthesis. libretexts.org Natural steroids typically share a common configuration at most of their chiral centers, with the exception of C-5, where the A/B ring fusion can be either cis or trans. libretexts.orgbritannica.com

Historically, total synthesis approaches have been categorized by the sequence in which the rings are constructed. These strategies are crucial for creating the steroid nucleus from non-steroidal starting materials and for ensuring the correct spatial orientation (stereochemistry) of substituents.

Table 1: Major Strategies in Total Synthesis of Steroids A summary of classical approaches to constructing the tetracyclic steroidal framework.

| Strategy Name | Description | Key Features |

| AB → ABC → ABCD | Begins with a pre-formed AB ring system (like a naphthalene (B1677914) derivative), followed by the sequential addition of the C and D rings. libretexts.org | A common and historically significant approach. |

| C → CD → BCD → ABCD | Starts with the C ring and builds adjacent rings. Woodward's landmark synthesis of cholesterol utilized this general approach. libretexts.org | Allows for the stereospecific introduction of multiple asymmetric centers. libretexts.org |

| A → AD → ABCD | An approach that builds the A and D rings onto a central fragment before closing the B and C rings, often utilizing biogenetic-type cyclizations. libretexts.org | Mimics aspects of natural steroid biosynthesis. |

| AB + D → ABCD | A convergent approach where AB and D ring synthons are prepared separately and then joined, often via the Torgov reaction to form the C ring. libretexts.org | Efficient for creating analogs by varying the building blocks. |

These methods employ a range of reactions that are both regioselective (controlling the location of bond formation) and stereoselective (controlling the 3D arrangement of atoms). masterorganicchemistry.com The rigid, fused-ring structure of the steroid nucleus means that substituents have fixed axial or equatorial orientations, which profoundly influences the molecule's shape and biological function. libretexts.org

Approaches to Introduce C-5, C-7, C-8(14), and C-22(E) Double Bonds

The introduction of specific double bonds into the cholestanoid skeleton is critical for defining the structure of cholesta-5,7,8(14),22E-tetraen-3-one. Each unsaturation requires specific chemical methods to ensure correct placement and, where applicable, geometry.

Δ⁵ and Δ⁷ Double Bonds: The conjugated 5,7-diene system is a common feature in many biologically important sterols, including the vitamin D precursor 7-dehydrocholesterol (B119134). This system can be synthesized from a Δ⁵-sterol via allylic bromination with N-bromosuccinimide (NBS) followed by dehydrobromination. Alternatively, it can be protected during other transformations. For instance, the 5,7-diene system can be protected as a Diels-Alder adduct with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to allow for selective reactions elsewhere in the molecule. researchgate.net

Δ⁸(¹⁴) Double Bond: The formation of a double bond between C-8 and C-14 is a key step. This can be achieved through the dehydration of a 14α-hydroxy sterol intermediate. This process is often acid-catalyzed and results in the thermodynamically stable Δ⁸(¹⁴) position. The biological conversion of certain sterols also involves intermediates with this feature, highlighting its relevance in sterol metabolism. capes.gov.br

Δ²²(E) Double Bond: The introduction of the double bond in the side chain with the specific trans (E) geometry is typically accomplished through olefination reactions. The Wittig reaction, Horner-Wadsworth-Emmons reaction, or Julia olefination are powerful tools for this purpose. These methods involve reacting a steroidal aldehyde or ketone at C-20 or C-22 with a custom-synthesized phosphonium (B103445) ylide, phosphonate (B1237965) carbanion, or other reagent that builds the remainder of the side chain while controlling the stereochemistry of the new double bond.

Table 2: Selected Reactions for Introducing Unsaturation in Steroids A summary of common chemical methods for creating specific double bonds in the steroid nucleus and side chain.

| Target Double Bond | Reaction Type | Common Reagents | Notes |

| Δ⁵,⁷-diene | Allylic Bromination & Elimination | N-Bromosuccinimide (NBS), followed by a base (e.g., collidine). | A classical method starting from a Δ⁵-sterol. |

| Δ⁸(¹⁴) | Dehydration | Acid catalyst (e.g., HCl, H₂SO₄) | Typically proceeds from a 14α-hydroxy precursor. |

| Δ²²(E) | Wittig Reaction | A C-22 aldehyde and a suitable phosphorus ylide. | Provides good control for the desired (E)-stereoisomer. |

| Δ²²(E) | Julia Olefination | A C-22 aldehyde and a sulfone-containing fragment. | Another reliable method for generating trans-olefins. |

Derivatization and Modification for Structure-Activity Relationship Studies

To understand how this compound interacts with biological systems, chemists synthesize a variety of related molecules, or analogs, and compare their activities. This process, known as a structure-activity relationship (SAR) study, helps identify the key structural features required for a specific effect. nih.gov

For this compound, derivatization could involve:

Modification of the C-3 Ketone: The 3-oxo group can be reduced to a 3β- or 3α-hydroxyl group, esterified, or converted to an oxime to probe the importance of the hydrogen bond accepting/donating capability at this position.

Alterations to the Polyene System: One or more of the four double bonds could be selectively reduced (hydrogenated) to determine the role of the conjugated tetraene system in the molecule's function.

Side-Chain Modification: The length and branching of the C-17 side chain can be altered. Analogs could be synthesized with shorter, longer, or functionalized side chains to assess how this region contributes to activity.

Ring System Substitution: Introduction of substituents such as fluorine, hydroxyl, or methyl groups at various positions on the A, B, C, or D rings can provide insight into steric and electronic requirements.

These systematic modifications allow researchers to map the pharmacophore—the essential three-dimensional arrangement of features—responsible for the compound's biological profile. nih.gov

Semi-synthesis, which uses a readily available natural product as a starting material, is an efficient strategy for producing complex molecules. Ergosterol (B1671047) is an ideal precursor for the synthesis of this compound due to its structural similarities.

The probable synthetic sequence from ergosterol would involve several key transformations:

Protection of the 5,7-diene: The conjugated diene system in ergosterol is reactive and is typically protected at the outset of the synthesis, for example, by a Diels-Alder reaction.

Side Chain Cleavage and Reconstitution: Ergosterol is a C₂₈ sterol, whereas cholestane (B1235564) derivatives are C₂₇. The side chain must be chemically modified to remove the extra methyl group at C-24 and ensure the correct cholestane structure. This can be accomplished by selective cleavage of the Δ²² double bond (e.g., via ozonolysis) to give a C-22 aldehyde intermediate. This intermediate can then be elaborated using a Wittig or similar reaction to construct the desired C₅H₁₁ side chain.

Introduction of the Δ⁸(¹⁴) Double Bond: With the side chain corrected and the 5,7-diene protected, chemical steps would be undertaken to introduce the third double bond in the ring system. This would likely involve a multi-step process to form a 14α-hydroxy intermediate, followed by acid-catalyzed dehydration.

Deprotection and Oxidation: Finally, the 5,7-diene is deprotected (e.g., via retro-Diels-Alder reaction), and the 3β-hydroxyl group is oxidized to the target 3-ketone. An Oppenauer oxidation or treatment with reagents like pyridinium (B92312) chlorochromate (PCC) would accomplish this final step. nih.gov

This semi-synthetic approach is often more practical and cost-effective than a total synthesis for producing complex steroidal compounds and their analogs for further study.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic compounds in solution. For a molecule with the complexity of cholesta-5,7,8(14),22E-tetraen-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide initial information on the electronic environment of the hydrogen atoms. Protons in different regions of the molecule would exhibit characteristic chemical shifts. For instance, olefinic protons on the conjugated diene systems in the B and C rings and the side chain would resonate in the downfield region, typically between 5.0 and 7.0 ppm. The protons on the carbon atoms adjacent to the ketone at C-3 would also be expected to be deshielded. The numerous methyl groups would appear as singlets, doublets, or triplets in the upfield region of the spectrum.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon (C-3) would be readily identifiable by its characteristic downfield chemical shift, generally in the range of 190-220 ppm. The sp²-hybridized carbons of the four double bonds would resonate between approximately 100 and 160 ppm. The remaining sp³-hybridized carbons of the steroid nucleus and the side chain would appear in the upfield region.

As of this review, specific, experimentally determined ¹H and ¹³C NMR chemical shift data for this compound are not widely available in published literature. A comprehensive search of scientific databases did not yield a complete assigned dataset for this particular compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following table is a representation of expected chemical shift regions. No experimental data is currently available.)

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Olefinic Protons | 5.0 - 7.0 |

| Allylic Protons | 2.0 - 3.0 |

| Protons α to Carbonyl | 2.2 - 2.8 |

| Methyl Protons | 0.7 - 1.2 |

| Methylene (B1212753)/Methine Protons | 1.0 - 2.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following table is a representation of expected chemical shift regions. No experimental data is currently available.)

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 220 |

| Olefinic Carbons (C=C) | 100 - 160 |

| Quaternary Carbons | 35 - 55 |

| Methine Carbons | 25 - 60 |

| Methylene Carbons | 20 - 45 |

| Methyl Carbons | 10 - 25 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To overcome the challenges of spectral overlap and to definitively assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule, such as the side chain and the individual rings of the steroid nucleus.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting different spin systems and for assigning quaternary carbons that have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that are vital for determining the stereochemistry of the molecule.

Detailed 2D NMR correlation data for this compound have not been reported in the available scientific literature.

Quantum Chemical Calculations for NMR Data Validation

In the absence of complete experimental data, or to resolve ambiguities in spectral assignments, quantum chemical calculations have become a powerful predictive tool. nih.govnrel.gov Density Functional Theory (DFT) methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts. nih.govmdpi.com

The process would involve:

Generating a low-energy 3D conformation of the this compound molecule through computational modeling.

Performing DFT calculations on this geometry to compute the NMR shielding tensors for each nucleus. nih.gov

Converting these shielding tensors into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

These calculated chemical shifts can then be compared to experimental values to confirm assignments or to predict the spectrum of a proposed structure. nih.gov Such computational studies are particularly valuable for complex molecules like steroids, where spectral overlap is common. nih.gov At present, a specific DFT-based NMR chemical shift calculation for this compound is not available in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition, and for gaining structural insights.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the precise elemental formula of a compound. For this compound, the molecular formula is C₂₇H₃₈O. ebi.ac.uk The calculated monoisotopic mass for this formula is 378.29227 Da. ebi.ac.uk An HRMS experiment, for example using an Orbitrap or FT-ICR mass spectrometer, would be expected to yield a measured m/z value very close to this theoretical mass, thereby confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₃₈O |

| Calculated Monoisotopic Mass | 378.29227 Da |

| Expected [M+H]⁺ ion | 379.29955 m/z |

| Expected [M+Na]⁺ ion | 401.28149 m/z |

Fragmentation Pattern Analysis (e.g., EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural elucidation.

For this compound, characteristic fragmentation patterns would be expected, including:

Cleavage of the side chain from the steroid nucleus.

Fragmentations within the steroid rings, often initiated by the presence of the double bonds and the ketone functional group.

Loss of small neutral molecules such as water (if any rearrangements occur) or methyl groups.

A detailed experimental EI-MS fragmentation pattern for this compound is not currently available in the public scientific databases. Analysis would typically involve comparing the observed fragments to those of structurally similar steroids to deduce the fragmentation pathways.

Coupled Techniques (e.g., GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful tool for the identification and structural analysis of sterols and their derivatives. In the analysis of this compound, GC-MS would provide both the retention time, a characteristic chromatographic parameter, and a mass spectrum, which offers a molecular fingerprint.

Tandem mass spectrometry (MS/MS) would further enhance the specificity of detection. By selecting the molecular ion as a precursor and inducing further fragmentation, a characteristic daughter ion spectrum can be generated. This technique is invaluable for differentiating isomers and for detecting the compound in complex biological matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to its ketone and alkene functionalities.

The most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone in the A-ring. This is typically observed in the region of 1650-1685 cm⁻¹. The conjugation with the C=C double bond at the 5-position shifts this absorption to a lower wavenumber compared to a saturated ketone. Additionally, the C=C stretching vibrations of the four double bonds in the molecule would appear in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the vinylic hydrogens (=C-H) would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene and methyl groups would appear just below 3000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Conjugated Ketone) | 1650 - 1685 |

| C=C (Alkene) | 1600 - 1680 |

| =C-H (Vinylic) | > 3000 |

| C-H (Aliphatic) | < 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for characterizing compounds with conjugated systems, as the delocalized π-electrons absorb light in the UV-Vis range. This compound possesses an extended system of conjugation involving the double bonds at positions 5, 7, 8(14), and 22, as well as the carbonyl group at position 3.

This extensive conjugation is expected to result in a strong absorption maximum (λmax) in the ultraviolet region. For comparison, ergosta-4,6,8(14),22-tetraen-3-one, a structurally similar compound, exhibits a λmax that is characteristic of such a conjugated system. The exact position of the λmax for this compound would be a key parameter for its identification and quantification. The extended π-system is likely to result in a λmax value significantly higher than that of simpler enones.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD))

Circular Dichroism (CD) spectroscopy provides information about the stereochemistry of chiral molecules. As this compound is a chiral molecule with multiple stereocenters, its CD spectrum would be a unique fingerprint of its three-dimensional structure.

The electronic transitions of the conjugated tetraenone system that are observed in the UV-Vis spectrum would give rise to Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms and functional groups. Therefore, CD spectroscopy could be a powerful tool for confirming the absolute configuration of the stereocenters in the molecule.

Chromatographic Methods for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of non-volatile compounds like sterols. For this compound, both normal-phase and reversed-phase HPLC could be employed.

In a reversed-phase system, typically using a C18 column, the compound would be eluted with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The retention time would be dependent on the specific gradient and column parameters. Due to its relatively nonpolar nature, it is expected to have a significant retention time. HPLC profiling would be essential for assessing the purity of a sample and for isolating the compound from a mixture. The use of a photodiode array (PDA) detector would simultaneously provide the UV-Vis spectrum of the eluting peak, further confirming its identity.

| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Expected Retention Behavior |

| Reversed-Phase | C18 | Methanol/Water or Acetonitrile/Water | Strong retention due to nonpolar character |

| Normal-Phase | Silica | Hexane/Ethyl Acetate (B1210297) | Weaker retention compared to more polar sterols |

Gas Chromatography (GC)

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile or semi-volatile compounds. For the analysis of this compound, derivatization to a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether of the corresponding alcohol, is a common practice, although the ketone can also be analyzed directly.

Biological Activities and Molecular Mechanisms

Modulation of Cellular Proliferation and Viability

Mechanisms of Cytotoxicity and Antitumor Effects in in vitro models

There is currently no available information from in vitro studies detailing the cytotoxic and antitumor effects of cholesta-5,7,8(14),22E-tetraen-3-one.

Interaction with Cellular Signaling Pathways (e.g., IRS1/PI3K/AKT pathway)

The interaction of this compound with cellular signaling pathways, including the IRS1/PI3K/AKT pathway, has not been documented in the reviewed scientific literature.

Immunomodulatory Responses

Specific immunomodulatory responses to this compound have not been reported.

Anti-inflammatory Properties

There is no available data on the anti-inflammatory properties of this compound.

Antimicrobial and Antifungal Actions

Effects on Pathogenic Microorganisms (e.g., Trypanosoma cruzi, bacteria, fungi)

The effects of this compound on pathogenic microorganisms such as Trypanosoma cruzi, as well as its broader antibacterial and antifungal activities, have not been described in the existing scientific literature.

Disruption of Cellular Membranes (e.g., plasma membrane permeabilization, mitochondrial depolarization)

Currently, there is a lack of specific research data directly investigating the effects of this compound on the disruption of cellular membranes, including plasma membrane permeabilization and mitochondrial depolarization.

While studies on other steroidal compounds have demonstrated membrane-altering properties, direct evidence for such activities by this compound is not available in the current scientific literature. Future research is necessary to elucidate the potential of this specific compound to interact with and disrupt cellular membrane integrity.

Enzyme Inhibition Studies

Acetylcholinesterase Inhibitory Activity

There is no direct evidence in the reviewed literature to suggest that this compound possesses acetylcholinesterase (AChE) inhibitory activity. However, the broader class of steroidal compounds and molecules containing ketone functionalities have been investigated for their potential to inhibit AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

For instance, certain steroidal alkaloids have demonstrated noncompetitive inhibition of AChE nih.gov. The inhibitory potential of these compounds is often attributed to the hydrophobic properties of the steroid skeleton and the nature of substituents at various positions nih.gov. Ketones, as a chemical class, have also been explored as transition state analog inhibitors of acetylcholinesterase nih.gov.

It is important to note that these findings pertain to other steroidal and ketone-containing molecules, and similar studies on this compound have not been reported.

α-Glucosidase Inhibitory Activity

Direct studies on the α-glucosidase inhibitory activity of this compound are not currently available. However, research on structurally related compounds provides some insight into the potential for this class of molecules to inhibit α-glucosidase, an intestinal enzyme responsible for breaking down carbohydrates into glucose.

A closely related compound, ergosta-4,6,8(14),22-tetraen-3-one, has been reported to exhibit α-glucosidase inhibitory activity. Additionally, various triterpenes and other steroidal compounds have demonstrated significant inhibitory effects on this enzyme. For example, ursolic acid and oleanolic acid have shown potent α-glucosidase inhibition mdpi.com. The structure-activity relationship studies of some cycloartane-type triterpenes have indicated that the presence of a ketone group at C-3 can be important for inhibitory activity nih.gov.

The following table summarizes the α-glucosidase inhibitory activity of some related compounds.

| Compound | IC50 Value | Source Organism/Type |

| Ursolic Acid | 1.1 µg/mL | Triterpenoid |

| Oleanolic Acid | 7.71 µg/mL (equivalent) | Triterpenoid |

| Mangiferonic Acid | 2.46 µM | Cycloartane Triterpene |

This data is for structurally related compounds and not for this compound.

Interaction with Sterol Regulatory Element-Binding Protein (SREBP) Machinery

There is no specific information available in the scientific literature regarding the direct interaction of this compound with the Sterol Regulatory Element-Binding Protein (SREBP) machinery. The SREBP pathway is a crucial regulator of cholesterol and fatty acid synthesis.

The regulation of the SREBP pathway is complex and involves several key proteins, including SREBP cleavage-activating protein (SCAP) and Insulin-induced genes (Insigs). Oxysterols, which are oxidized derivatives of cholesterol, are known to be potent regulators of this pathway. They typically act by binding to Insig proteins, which promotes the retention of the SCAP-SREBP complex in the endoplasmic reticulum, thereby preventing the activation of SREBP and subsequent lipogenesis nih.govnih.gov.

Given that this compound is a steroidal ketone, it could potentially be classified as an oxysterol. However, without direct experimental evidence, its ability to modulate the SREBP machinery remains speculative.

Influence on Lipid Metabolism and Related Processes

Specific studies detailing the influence of this compound on lipid metabolism and related processes are not present in the current body of scientific literature.

The effects of steroids on lipid metabolism are diverse and depend on their specific structure nih.govfrontiersin.org. Generally, steroids can influence hepatic lipid metabolism, affecting the production of lipoproteins and the activity of enzymes such as hepatic lipase nih.gov. For example, some steroids can lead to an increase in very-low-density lipoprotein (VLDL) production, while others may affect high-density lipoprotein (HDL) cholesterol levels nih.gov.

Highly oxygenated steroids and other rare steroids have been identified as potential regulators of lipid metabolism, with some exhibiting antihypercholesterolemic activity and acting as inhibitors of cholesterol synthesis mdpi.com. The specific effects are highly dependent on the individual compound's structure. Therefore, the impact of this compound on lipid profiles and metabolic pathways requires direct investigation.

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand (in this case, cholesta-5,7,8(14),22E-tetraen-3-one) within the active site of a biological target, typically a protein or enzyme. These simulations are foundational in ligand-based drug discovery, providing insights into potential mechanisms of action even when the precise biological target is unknown. nih.gov

The process begins with generating an optimized three-dimensional (3D) molecular model of the steroid. nih.gov This model is then computationally "docked" into the binding pocket of a known or hypothesized receptor. The simulation software calculates the most favorable binding poses by evaluating various interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The output is often a scoring function that ranks the potential poses, with lower energy scores indicating a more stable and likely interaction. For steroidal compounds, which are known to interact with a wide array of nuclear and membrane receptors, docking studies can help prioritize potential targets for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Steroidal Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kg.ac.rsresearchgate.net For steroidal frameworks, QSAR models are crucial for predicting the activity of new derivatives and for understanding which structural properties are most influential. kg.ac.rs These techniques are broadly applied in the development of bioactive chemicals. kg.ac.rs

Various QSAR methods are employed, including:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method correlates the biological activity of molecules with their steric and electrostatic fields. nih.gov For a series of steroids, molecules are aligned, and the surrounding fields are calculated to identify regions where changes in shape or charge positively or negatively impact activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed picture of the requirements for interaction. proquest.com

Descriptor-Based QSAR: These models use calculated molecular descriptors (e.g., electronic properties, topochemical parameters, partial charges) to build a linear or non-linear regression equation that predicts biological activity. kg.ac.rsnih.gov

The predictive power of a QSAR model is assessed through rigorous validation, often by splitting the data into a training set to build the model and a test set to evaluate its predictive capability. nih.gov A high correlation coefficient (R²) and cross-validated correlation coefficient (Q²) indicate a robust and predictive model. nih.govnih.gov

Below is a table summarizing key aspects of QSAR approaches applied to steroidal compounds.

Table 1: Overview of QSAR Methodologies for Steroidal Compounds

| QSAR Method | Key Descriptors/Fields | Primary Application | Reference |

|---|---|---|---|

| CoMFA | Steric and Electrostatic Fields | 3D mapping of favorable/unfavorable interaction zones | nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | Detailed 3D mapping of molecular property requirements | proquest.com |

| Descriptor-Based | Topochemical, Electronic, Partial Charge, RDF | Predicting activity based on calculated molecular properties | kg.ac.rsnih.gov |

| HQSAR | Molecular Holograms (substructural fragments) | 2D fragment-based activity prediction | proquest.com |

Conformational Analysis and Stereochemical Impact on Biological Properties

The biological function of a steroid is intrinsically linked to its three-dimensional shape, which is determined by its conformation and configuration. nih.gov The steroidal nucleus, composed of four fused rings, is a relatively rigid structure. nih.govnih.gov However, the A-ring and the C17 side chain can possess significant conformational flexibility, which influences how the molecule fits into a receptor's binding site.

Investigation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, several features are predicted to be key components of its pharmacophore.

The ketone (oxo) group at the C3 position is a common and often essential feature for the biological activity of many steroids. uomustansiriyah.edu.iqwalshmedicalmedia.com This group can act as a crucial hydrogen bond acceptor, forming a strong interaction with a corresponding hydrogen bond donor amino acid residue (e.g., glutamine, arginine, or asparagine) in a receptor's binding pocket. This interaction often serves as a primary anchor point, correctly orienting the rest of the steroid within the active site. The presence of a 3-keto group, often in conjunction with a double bond at the C4-C5 position, is essential for the activity of glucocorticoids and mineralocorticoids. uomustansiriyah.edu.iq In many steroidal bioconjugates, the 3-keto group is considered critical for interaction with target receptors. nih.gov

Table 2: Summary of Key Pharmacophoric Features

| Feature | Position | Predicted Role in Biological Activity | Reference |

|---|---|---|---|

| Oxo Group | C3 | Hydrogen bond acceptor; anchors molecule in receptor site. | uomustansiriyah.edu.iqwalshmedicalmedia.comnih.gov |

| Side Chain | C17 | Determines specificity and potency; hydrophobic interactions. | nih.govpsu.edu |

| 22E Double Bond | C22-C23 | Restricts side chain conformation; specific receptor fit. | researchgate.net |

| Conjugated System | C5-C14, C22-C23 | Influences electronic properties, planarity, and molecular interactions. | nih.govnih.gov |

Ecological Roles and Bio Interactions

Function as Secondary Metabolites in Fungi and Marine Invertebrates

Cholesta-5,7,8(14),22E-tetraen-3-one is classified as a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they are thought to play a crucial role in adaptation and survival. In fungi, particularly marine-derived and endophytic species, the production of a vast array of secondary metabolites, including a diversity of sterols, is a well-documented phenomenon. These compounds are often produced in response to environmental stressors or as part of the organism's developmental processes.

Fungi are known to synthesize a variety of sterols, with ergosterol (B1671047) being the most common. However, the structural diversity of fungal sterols is extensive, and compounds with the this compound backbone are plausible products of fungal biosynthetic pathways. For instance, a closely related compound, (22E,24R)-ergosta-4,6,8(14),22-tetraen-3-one, has been isolated from the endophytic fungus Nigrospora sphaerica found in the plant Smallanthus sonchifolius. This suggests that fungi possess the enzymatic machinery to produce such complex steroidal structures. The production of these metabolites is often species-specific and can be influenced by the ecological niche of the fungus.

Contribution to Chemical Defense Mechanisms in Producing Organisms

The chemical structure of this compound, with its conjugated tetraene system, suggests potential bioactivity that could contribute to the chemical defense of the producing organism. In fungi, secondary metabolites with antimicrobial and antifungal properties are common, serving to inhibit the growth of competing microorganisms in their habitat. Fungal sterols and their derivatives have been shown to exhibit a range of biological activities, including cytotoxicity and growth inhibition of other fungi and bacteria. Therefore, it is plausible that this compound could function as an antimicrobial agent, helping the producing fungus to secure its ecological niche.

In the context of marine invertebrates, chemical defense is a primary survival strategy. The production of unpalatable or toxic compounds can deter predators, preventing consumption. Steroids isolated from marine organisms have been shown to be feeding deterrents against fish and other marine predators. The specific structural features of this compound may make it unpalatable or toxic to potential predators, thereby contributing to the organism's defense.

Below is a table summarizing the types of defensive activities exhibited by fungal and marine invertebrate secondary metabolites, which may be analogous to the role of this compound.

| Organism Type | Defensive Mechanism | Potential Role of this compound |

| Fungi | Antimicrobial Activity: Inhibition of the growth of competing bacteria and fungi. | May act as an antifungal or antibacterial agent to secure resources and space. |

| Antifeedant Activity: Deterring fungivorous invertebrates. | Could make the fungal tissue unpalatable to grazing organisms. | |

| Marine Invertebrates | Predator Deterrence: Production of toxic or unpalatable compounds to avoid being eaten. | May serve as a feeding deterrent against fish, crustaceans, and other marine predators. |

| Antifouling Activity: Preventing the settlement of larvae and other organisms on their surfaces. | Could inhibit the growth of fouling organisms, maintaining a clean surface for feeding and respiration. |

Interactions within Ecosystems (e.g., plant pathogen interactions, endophyte-host relationships)

The role of fungal secondary metabolites extends to complex interactions within ecosystems, including those between plants and fungi. In plant-pathogen interactions, fungal metabolites can act as virulence factors, facilitating infection, or they can be involved in the suppression of the plant's defense responses. Conversely, plants produce their own secondary metabolites to fend off fungal pathogens. Fungal sterols are essential for maintaining the integrity of fungal cell membranes, and the disruption of sterol biosynthesis is a key mechanism of action for many fungicides. This highlights the critical role of sterol metabolism in the viability of pathogenic fungi.

The table below outlines potential ecosystem interactions involving fungal secondary metabolites like this compound.

| Interaction Type | Role of Fungal Secondary Metabolites | Potential Involvement of this compound |

| Plant-Pathogen | Can act as virulence factors or suppress host defenses. Essential for fungal membrane integrity. | Its biosynthesis could be a target for plant defense compounds. It might also play a role in the pathogen's ability to infect the host. |

| Endophyte-Host | Can provide chemical defense to the host against herbivores and pathogens. Mediate the symbiotic relationship. | Could be one of the beneficial compounds produced by the endophyte to protect its host, thereby strengthening the symbiotic association. |

| Fungal Competition | Inhibit the growth of other competing fungal species (mycoparasitism). | May act as an antifungal agent, giving the producing fungus a competitive advantage in its environment. |

Future Research Perspectives and Methodological Advancements

Elucidation of Undiscovered Biosynthetic Pathways for Cholesta-5,7,8(14),22E-tetraen-3-one and Related Sterols

The biosynthetic pathway of this compound remains uncharacterized. Future research will need to identify the organism(s) that produce this compound and delineate the series of enzymatic reactions that construct its distinctive tetraene system. It is hypothesized that the pathway likely begins from a common sterol precursor, such as lanosterol (B1674476) or cycloartenol, and involves a series of specific desaturases, isomerases, and oxidoreductases.

A promising strategy involves a "chemical engineering" or chemical biology approach, which uses specific enzyme inhibitors to block the sterol synthesis pathway at various points. frontiersin.org This can lead to the accumulation of intermediates, helping to piece together the reaction sequence. frontiersin.org For instance, inhibitors like terbinafine, which targets squalene (B77637) epoxidase, have been used to study sterol pathways in microorganisms. frontiersin.org Furthermore, mining genomic and transcriptomic data from a producing organism can help identify candidate genes encoding the necessary biosynthetic enzymes, which can then be functionally characterized. frontiersin.org

Identification of Novel Biological Activities and Therapeutic Potential

The biological functions and therapeutic potential of this compound are entirely unexplored. Sterols as a class exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, cholesterol-lowering, and anticancer properties. frontiersin.org The unique conjugated double bond system of this tetraenone suggests it may possess distinct activities.

Future research should involve comprehensive screening of the pure compound in a variety of biological assays. High-throughput screening (HTS) can be employed to test the molecule against large panels of cellular targets, enzymes, and microbial strains. mdpi.com Given the structural similarities to other bioactive sterols, initial investigations could focus on its potential as an anti-inflammatory agent, an inhibitor of cancer cell proliferation, or an antimicrobial compound.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

To study a rare natural product like this compound, highly sensitive and specific analytical methods are required for its detection and quantification in complex biological matrices. The structural similarity of sterols makes their differentiation analytically challenging. mdpi.com

Advanced separation techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are essential. mdpi.comnih.gov For trace analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high specificity and sensitivity. mdpi.com Challenges in sterol analysis, such as low ionization efficiency, can be overcome by chemical derivatization to introduce a readily ionizable group or by using techniques like Atmospheric Pressure Chemical Ionization (APCI). biorxiv.org The development of a robust LC-MS/MS method will be crucial for pharmacokinetic studies, metabolomics profiling, and quantifying the compound in biological extracts. nih.gov

Exploration of Sustainable Production Methods for Academic Investigation

A significant bottleneck for investigating rare natural products is securing a sufficient and sustainable supply. Chemical synthesis of complex sterols is often lengthy and low-yielding. nih.gov Therefore, biotechnological production methods are a highly attractive alternative for academic and potentially commercial purposes.

Microalgae and yeast are promising platforms for sustainable sterol production due to their rapid growth and amenability to genetic engineering. frontiersin.orgnih.gov Microalgae, for instance, naturally produce a wide variety of sterols and can be cultivated in controlled environments. frontiersin.org Oleaginous yeasts such as Yarrowia lipolytica are particularly well-suited for producing lipid-derived compounds and have been successfully engineered to produce rare sterols. sonnenseite.comscitechdaily.com Establishing a heterologous production system in yeast or microalgae would provide a reliable source of this compound for detailed biological and chemical studies.

Integration of Omics Technologies in Natural Product Discovery

The integration of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a powerful, unbiased approach to discovering novel natural products and understanding their biological roles. nih.govfrontiersin.org If an organism producing this compound is identified, a multi-omics strategy can be employed to link the compound's production to specific gene clusters and metabolic states. nih.gov

Metabolomic profiling can track the accumulation of the target sterol and related intermediates under different growth conditions, while transcriptomic analysis can identify genes that are co-regulated with its production. frontiersin.org This integrated data can provide a holistic view of the compound's biosynthesis and its function within the organism, accelerating the discovery of the complete biosynthetic pathway and its regulatory networks. nih.gov

Application of Synthetic Biology for Pathway Engineering and Production

Synthetic biology offers powerful tools to engineer metabolic pathways for the production of valuable compounds. nih.gov Once the biosynthetic genes for this compound are identified, they can be assembled into a heterologous host like Saccharomyces cerevisiae or Yarrowia lipolytica. nih.govsonnenseite.com

CRISPR-Cas9 gene editing technology can be used to introduce the necessary genes and modify the host's native metabolism to increase the flux towards the desired product. scitechdaily.com This includes upregulating precursor supply pathways (e.g., the mevalonate (B85504) pathway) and knocking out competing pathways that divert intermediates away from the target molecule. nih.govacs.org Such pathway engineering efforts are essential for developing a microbial cell factory capable of producing this compound on a larger scale.

Expanding SAR Studies with Computational Chemistry and Chemoinformatics

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal which parts of a molecule are responsible for its biological activity. wikipedia.org For this compound, future SAR studies would involve the synthesis of various analogues to probe the importance of the ketone group, the specific arrangement of the four double bonds, and the side chain structure.

Computational chemistry and chemoinformatics can dramatically accelerate this process. mdpi.comsyngeneintl.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical relationships between chemical structure and biological activity. wikipedia.org Molecular docking simulations can predict how the sterol and its analogues bind to specific protein targets. nih.gov These in silico methods allow researchers to design and prioritize virtual libraries of compounds for synthesis, focusing resources on the most promising candidates and streamlining the drug discovery process. mdpi.comsyngeneintl.com

Q & A

Q. What are the key structural features of cholesta-5,7,8(14),22E-tetraen-3-one, and how are they characterized in experimental settings?

Methodological Answer: Structural elucidation relies on spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry (MS). The conjugated tetraene system (5,7,8(14),22E) requires precise analysis of chemical shifts and coupling constants in H and C NMR spectra to confirm double-bond geometry and steroidal backbone conformation. For instance, cross-peak patterns in 2D-COSY or HSQC experiments resolve overlapping signals in complex regions like the C8(14) position . MS fragmentation patterns further validate molecular weight and functional groups.

Q. How should researchers select a theoretical framework to guide studies on this compound?

Methodological Answer: A robust theoretical framework aligns with the compound’s biological or chemical context. For example, if studying its role as a cholesterol biosynthesis intermediate, leverage lipid metabolism theories to formulate hypotheses. Explicitly link research questions to foundational concepts (e.g., enzyme-substrate interactions for sterol-modifying enzymes) and use prior literature to identify gaps. This ensures methodological coherence, such as selecting kinetic assays over qualitative observations .

Q. What experimental designs are most effective for initial investigations of this compound’s reactivity or bioactivity?

Methodological Answer: Begin with in vitro assays to isolate variables. For reactivity studies, employ controlled oxidation or reduction experiments under inert atmospheres to track double-bond behavior. For bioactivity, use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with dose-response curves. Between-subjects designs minimize confounding factors; for example, test the compound against wild-type and mutant cell lines to isolate mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound while minimizing isomerization risks?

Methodological Answer: Iterative design-of-experiment (DOE) approaches are critical. Use low-temperature reactions (<0°C) and radical inhibitors (e.g., BHT) to stabilize conjugated dienes during synthesis. Monitor reaction progress via HPLC or TLC with UV visualization to detect intermediate isomers. Computational modeling (e.g., DFT calculations) predicts thermodynamic favorability of intermediates, guiding solvent and catalyst selection .

Q. What strategies address contradictions in reported data on this compound’s metabolic stability?

Methodological Answer: Discrepancies often arise from variability in experimental conditions. Conduct a meta-analysis of published protocols to identify confounding factors (e.g., liver microsome sources or incubation times). Replicate conflicting studies under standardized conditions, using isotopic labeling (e.g., C) to trace metabolic pathways. Triangulate findings with in silico ADME models to resolve inconsistencies .

Q. How can multi-omics approaches enhance understanding of this compound’s role in lipid signaling pathways?

Methodological Answer: Integrate transcriptomic, proteomic, and lipidomic datasets. For example, CRISPR-Cas9 knockout models of sterol-regulatory genes paired with LC-MS/MS lipid profiling reveal downstream effects. Network analysis tools (e.g., STRING or Cytoscape) map interactions between the compound and lipid-metabolizing enzymes, prioritizing candidates for functional validation .

Q. What methodologies validate computational predictions of this compound’s binding affinity to nuclear receptors?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Use mutant receptor constructs to test computational predictions of key binding residues. Statistical rigor requires replication across multiple docking algorithms (e.g., Glide, GOLD) and blind controls .

Q. How should ethical and methodological challenges be navigated when linking this compound studies to human data?

Methodological Answer: Ensure compliance with institutional review boards (IRBs) for studies involving human biospecimens. Anonymize digital trace data (e.g., electronic health records) and obtain explicit consent for secondary use. Use federated learning frameworks to analyze sensitive data without transferring raw files, balancing privacy with collaborative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.